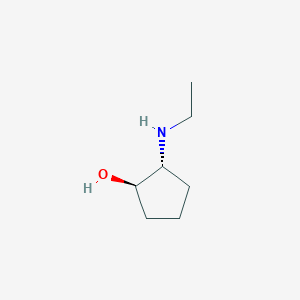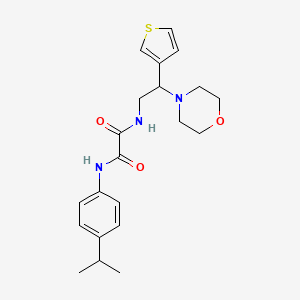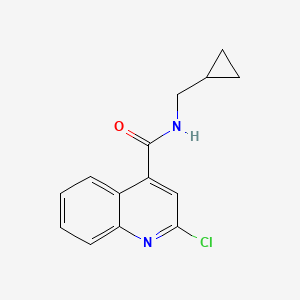![molecular formula C11H11N5O B2619503 2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine CAS No. 2034311-78-7](/img/structure/B2619503.png)
2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine is a heterocyclic compound that features both a triazole and azetidine ring. The presence of these rings makes it a compound of interest in various fields of chemistry and biology due to its potential biological activities and chemical reactivity.
Mécanisme D'action
Target of Action
Compounds containing the 1,2,3-triazole moiety are known to interact with a variety of biological targets. The specific target would depend on the other functional groups present in the compound .
Mode of Action
The mode of action of 1,2,3-triazole-containing compounds can vary widely. For example, the nitrogen atoms of the triazole moiety can actively contribute to binding to the active site of an enzyme .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. For instance, some 1,2,3-triazole-containing compounds have been found to exhibit antimicrobial activity against the Mycobacterium tuberculosis strain .
Pharmacokinetics
The ADME properties of a compound depend on its specific chemical structure. Generally, heterocyclic compounds like 1,2,3-triazoles are known for their broad range of chemical and biological properties, which can influence their absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some 1,2,3-triazole-containing compounds have been found to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the 1,2,3-triazole moiety is amphoteric in nature, showing both acidic and basic properties, which can influence its interaction with its environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine typically involves the following steps:
Formation of the Triazole Ring:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as β-amino alcohols, under basic conditions.
Coupling of the Triazole and Azetidine Rings: The final step involves coupling the triazole and azetidine rings with a pyridine moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential to maximize yield and minimize costs. Continuous flow chemistry might be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Applications De Recherche Scientifique
2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine has several applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole ring, such as 1,2,3-triazolyl acetic acid derivatives.
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.
Pyridine Derivatives: Compounds containing the pyridine ring, such as 2,6-bis(1,2,3-triazol-4-yl)pyridine.
Uniqueness
2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine is unique due to the combination of the triazole, azetidine, and pyridine rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
pyridin-2-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c17-11(10-3-1-2-4-12-10)15-7-9(8-15)16-6-5-13-14-16/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOJFDFHBMKWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2619421.png)


![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2619426.png)

![1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one](/img/structure/B2619429.png)

![N-(3-acetylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2619433.png)



![N-Ethyl-N-[2-[(1-ethyl-6-fluorobenzimidazol-2-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2619438.png)

![3-[1-(2-carbamoylethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2619440.png)
